molecular formula C16H14N2O2S2 B13866948 N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide

N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide

Cat. No.: B13866948
M. Wt: 330.4 g/mol
InChI Key: LTZKQSJOUGDFIL-UHFFFAOYSA-N
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Description

N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit tyrosine kinases, leading to the suppression of signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide is unique due to its specific structural features, such as the combination of a thiophene ring and a sulfonamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14N2O2S2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide

InChI

InChI=1S/C16H14N2O2S2/c1-12-6-8-17-10-16(12)13-2-4-14(5-3-13)18-22(19,20)15-7-9-21-11-15/h2-11,18H,1H3

InChI Key

LTZKQSJOUGDFIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CSC=C3

Origin of Product

United States

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